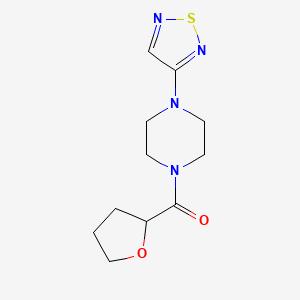

1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

Properties

IUPAC Name |

oxolan-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c16-11(9-2-1-7-17-9)15-5-3-14(4-6-15)10-8-12-18-13-10/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBNXIRNVLBPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves multiple steps. One common method includes the reaction of 1,2,5-thiadiazole with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with tetrahydrofuran-2-ylmethanone to yield the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or chloroform and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. A study demonstrated that certain piperazine derivatives showed potent HDAC inhibition, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound's structure allows it to interact with biological systems effectively. Studies have shown that thiadiazole derivatives possess antimicrobial properties against various pathogens. For example, a related compound demonstrated activity against Leishmania amazonensis, indicating potential for developing new treatments for parasitic infections .

Herbicidal Properties

Thiadiazole derivatives have been reported to possess herbicidal effectiveness. Research has revealed that these compounds can selectively inhibit weed growth while being safe for crops. The structural similarity of this compound suggests it may also exhibit similar herbicidal properties .

Polymer Chemistry

The unique chemical structure of this compound opens avenues in polymer science. Its incorporation into polymer matrices could enhance the mechanical and thermal properties of materials. This application is particularly relevant in creating advanced materials for electronics and coatings.

Case Study 1: Anticancer Compound Development

In a recent study focused on developing novel HDAC inhibitors, derivatives of piperazine were synthesized and tested for anticancer activity. One specific derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating a promising lead for further development .

Case Study 2: Antimicrobial Agents

A series of thiadiazole-containing compounds were synthesized and evaluated against various bacterial strains. The results demonstrated that specific derivatives showed high efficacy with minimal cytotoxicity to human cells, highlighting their potential as safe antimicrobial agents .

Mechanism of Action

The compound is believed to act as a selective serotonin and norepinephrine reuptake inhibitor. It inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. This mechanism is similar to that of certain antidepressant drugs.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Hypothetical values based on structural inference.

Key Comparative Insights

Substituent Effects on Bioactivity

- Phenoxy vs. Thiadiazol Groups: HBK15 () and sulfonamide inhibitors () feature bulky aromatic substituents (e.g., methoxyphenyl), which enhance lipophilicity and receptor binding but may reduce metabolic stability.

- Oxolane vs. Naphthalene Carbonyl : The oxolane-2-carbonyl group in the target compound is less lipophilic than the naphthalene-carbonyl group in ’s analog, which may enhance aqueous solubility and reduce off-target binding .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s lower molecular weight (~268 g/mol) compared to naphthalene-carbonyl (324 g/mol) or sulfonamide (550 g/mol) analogs suggests better compliance with Lipinski’s rule of five, favoring oral bioavailability .

- Electron-Withdrawing Effects : The thiadiazol group’s electron-withdrawing nature may increase metabolic stability compared to electron-donating groups like methoxy in HBK15 .

Research Findings and Implications

Antibacterial Potential: Piperazine derivatives with thiadiazol or thiophene groups (e.g., ) exhibit notable antibacterial activity. The target compound’s thiadiazol moiety may similarly disrupt bacterial membrane integrity or enzyme function .

Enzyme Inhibition: Thiadiazoles are known to inhibit acetylcholinesterase (AChE) and mutant IDH1 (). The target compound’s dual heterocyclic architecture positions it as a candidate for dual-target inhibitor design .

Metabolic Stability : The oxolane group’s cyclic ether structure may reduce oxidative metabolism compared to linear alkyl chains in HBK compounds, prolonging half-life .

Biological Activity

1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS Number: 2320850-22-2) is a compound that has garnered attention for its potential biological activities. This compound features a piperazine core, which is a common scaffold in medicinal chemistry, known for its diverse pharmacological properties. The presence of the oxolane and thiadiazole moieties enhances its biological profile, making it a subject of interest in drug discovery.

- Molecular Formula : C11H16N4O2S

- Molecular Weight : 268.34 g/mol

- Structure :

- The compound consists of a piperazine ring substituted with an oxolane-2-carbonyl group and a 1,2,5-thiadiazole moiety.

Antimicrobial Activity

Research indicates that derivatives of piperazine possess significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against various bacterial strains. For instance, a study highlighted the antimicrobial efficacy of piperazine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Piperazine derivatives are also being explored for their anticancer properties. In vitro studies have shown that compounds with thiadiazole substitutions can induce apoptosis in cancer cell lines. A notable case study involved the testing of similar piperazine compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), where significant cytotoxic effects were observed . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). Piperazine derivatives have shown promise as AChE inhibitors, which is relevant for conditions like Alzheimer's disease. Virtual screening and molecular docking studies suggest that this compound may bind effectively to the active site of AChE, potentially leading to therapeutic applications in neurodegenerative disorders .

Case Studies and Research Findings

Q & A

Basic: What are the recommended synthetic routes for 1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves sequential functionalization of the piperazine core. A common strategy includes:

Piperazine Ring Formation : Base-catalyzed cyclization of diamines or nucleophilic substitution reactions (e.g., using chloroethylamine derivatives) .

Oxolane-2-carbonyl Introduction : Acylation of the piperazine nitrogen using oxolane-2-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine as base) .

Thiadiazole Attachment : Coupling via Suzuki-Miyaura or nucleophilic aromatic substitution (SNAr) using 1,2,5-thiadiazol-3-yl boronic acid or halide derivatives .

Optimization :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance thiadiazole coupling efficiency .

- Catalysts : Pd(PPh₃)₄ for Suzuki reactions or CuI for click chemistry improves yield .

- Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Validation requires multi-modal spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine CH₂ at δ 2.5–3.5 ppm; thiadiazole protons at δ 8.0–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 310.08) .

- X-ray Crystallography : Resolves stereochemistry and bond lengths, critical for piperazine ring conformation .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported biological activities of similar piperazine-thiadiazole derivatives?

Answer: Contradictions often arise from assay variability or structural nuances. Methodological approaches include:

Standardized Assays : Replicate studies using uniform protocols (e.g., fixed IC₅₀ measurement conditions for receptor binding) .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., oxolane vs. trifluoromethoxy groups on receptor affinity) .

Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses to explain divergent activities (e.g., thiadiazole interactions with serotonin vs. dopamine receptors) .

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., thiadiazole derivatives showing higher selectivity for 5-HT receptors than DAT) .

Advanced: What strategies are employed to enhance the metabolic stability of this compound in preclinical studies?

Answer: Key strategies focus on reducing oxidative metabolism and improving pharmacokinetics:

Fluorine Incorporation : Replace labile protons with fluorine atoms (e.g., oxolane methyl groups) to block CYP450 oxidation .

Prodrug Design : Mask polar groups (e.g., esterification of piperazine nitrogen) to improve bioavailability .

Stability Testing :

- pH Stability : Incubate in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) .

- Microsomal Assays : Rat liver microsomes quantify metabolic degradation rates .

Formulation : Nanoencapsulation (liposomes) prolongs half-life in vivo .

Advanced: How do researchers design experiments to elucidate the mechanism of action for this compound?

Answer: Mechanism studies integrate pharmacological and biochemical methods:

Receptor Profiling : Radioligand binding assays (e.g., ³H-serotonin for 5-HT receptors) determine affinity .

Pathway Analysis : Western blotting or ELISA for downstream targets (e.g., cAMP levels for GPCR activity) .

Genetic Knockdown : siRNA silencing of candidate receptors (e.g., 5-HT₁A) validates target engagement .

In Vivo Models : Behavioral assays (e.g., forced swim test for antidepressants) correlate receptor activity with functional outcomes .

Advanced: What analytical methods are critical for detecting degradation products during stability studies?

Answer: Degradation analysis requires sensitive separation and detection:

LC-MS/MS : Identifies low-abundance impurities (e.g., hydrolyzed oxolane or oxidized thiadiazole) .

Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to simulate storage conditions .

Thermal Analysis : TGA/DSC monitors decomposition temperatures and phase transitions .

Degradation Kinetics : Arrhenius plots predict shelf-life under accelerated conditions .

Basic: What safety precautions are recommended for handling this compound in lab settings?

Answer: Based on analogous piperazine derivatives:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

- Storage : Airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: How can researchers leverage computational tools to predict the toxicity profile of this compound?

Answer: Predictive toxicology combines in silico models and experimental

ADMET Prediction : Tools like ADMETLab 2.0 estimate hepatotoxicity, hERG inhibition, and Ames mutagenicity .

QSAR Modeling : Relate structural descriptors (e.g., logP, topological polar surface area) to toxicity endpoints .

Cytotoxicity Screening : MTT assays on HepG2 cells validate computational predictions .

Metabolite Identification : Use MetaSite to predict Phase I/II metabolites and their toxic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.